molecular formula C9H9ClF2O4S B13286733 [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride

Cat. No.: B13286733
M. Wt: 286.68 g/mol
InChI Key: ARTPVMLMNAVHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, along with a methanesulfonyl chloride functional group. These structural features make it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the addition of the methanesulfonyl chloride group. One common method involves the reaction of 3-(difluoromethoxy)-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Conditions: Anhydrous conditions, controlled temperature

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The difluoromethoxy and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride
  • [3-(Difluoromethoxy)-4-methylphenyl]methanesulfonyl chloride
  • [3-(Difluoromethoxy)-4-ethoxyphenyl]methanesulfonyl chloride

Uniqueness

The presence of both difluoromethoxy and methoxy groups in [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in various applications.

Properties

Molecular Formula

C9H9ClF2O4S

Molecular Weight

286.68 g/mol

IUPAC Name

[3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H9ClF2O4S/c1-15-7-3-2-6(5-17(10,13)14)4-8(7)16-9(11)12/h2-4,9H,5H2,1H3

InChI Key

ARTPVMLMNAVHCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.